molecular formula C29H23N5O3 B5320766 N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetamide

Cat. No.: B5320766
M. Wt: 489.5 g/mol
InChI Key: GBJFBNAZFAUGKC-ODLFYWEKSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetamide is a complex organic compound that features a combination of benzodioxole, benzimidazole, and indole moieties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3/c1-17-9-23-24(10-18(17)2)33-29(32-23)19(13-30)11-20-14-34(25-6-4-3-5-22(20)25)15-28(35)31-21-7-8-26-27(12-21)37-16-36-26/h3-12,14H,15-16H2,1-2H3,(H,31,35)(H,32,33)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJFBNAZFAUGKC-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCO6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCO6)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Indole Formation: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The final step involves coupling the synthesized moieties using appropriate linkers and reaction conditions, such as amide bond formation through the reaction of amines with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole moieties.

    Reduction: Reduction reactions can target the cyano group, converting it to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole, benzimidazole, and indole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide
  • N-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • N-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetamide stands out due to its combination of three distinct aromatic systems, which may confer unique biological activities and chemical reactivity.

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